molecular formula C18H11NO6 B5712233 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B5712233
M. Wt: 337.3 g/mol
InChI Key: CPNPPWFHIKCVMK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CKI, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CKI is a synthetic compound that was first developed in the early 2000s. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the Wnt/beta-catenin pathway, the NF-kappaB pathway, and the JAK/STAT pathway. 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to inhibit the activity of various enzymes, including GSK-3beta, IKKbeta, and JAK2.
Biochemical and Physiological Effects
2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and improvement of insulin sensitivity. 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its specificity for certain signaling pathways and enzymes, which allows for targeted inhibition. However, one limitation is its potential toxicity at high concentrations, which can affect cell viability and lead to false results.

Future Directions

There are several future directions for research on 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is synthesized through a multistep process that involves the reaction of 2-nitrobenzaldehyde and malonic acid in the presence of a base to form a nitroalkene intermediate. The intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with maleic anhydride to form the final product, 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid.

Scientific Research Applications

2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and diabetes. In cancer research, 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to improve cognitive function and reduce amyloid-beta deposition. In Parkinson's disease research, 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to protect dopaminergic neurons from oxidative stress. In diabetes research, 2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

2-[3-[(E)-2-carboxyethenyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6/c20-15(21)7-4-10-2-1-3-12(8-10)19-16(22)13-6-5-11(18(24)25)9-14(13)17(19)23/h1-9H,(H,20,21)(H,24,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNPPWFHIKCVMK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(E)-2-carboxyethenyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

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